1-tert-butyl-3-methyl-1H-pyrazol-5-amine
Overview
Description
“1-tert-butyl-3-methyl-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C8H15N3 . It has a molecular weight of 153.22 g/mol . The IUPAC name for this compound is 2-tert-butyl-5-methylpyrazol-3-amine . It is also known by other synonyms such as 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine and 2-tert-butyl-5-methylpyrazol-3-amine .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “1-tert-butyl-3-methyl-1H-pyrazol-5-amine”, has been a subject of interest in many research studies . Pyrazoles are one of the most studied groups of compounds among the azole family due to their utility in organic synthesis . A variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
The molecular structure of “1-tert-butyl-3-methyl-1H-pyrazol-5-amine” can be represented by the InChI code1S/C8H15N3/c1-6-5-7(9)11(10-6)8(2,3)4/h5H,9H2,1-4H3
. The corresponding InChIKey is CMPRMWFPGYBHTQ-UHFFFAOYSA-N
. The canonical SMILES representation of the molecule is CC1=NN(C(=C1)N)C(C)(C)C
. Physical And Chemical Properties Analysis
“1-tert-butyl-3-methyl-1H-pyrazol-5-amine” is a solid at room temperature . It has a computed XLogP3-AA value of 1.2, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 .Scientific Research Applications
Synthesis and Characterization
Efficient Synthesis : The compound has been utilized in a solvent-free, one-pot two-step synthesis methodology, simplifying the production of valuable pyrazole derivatives (Becerra et al., 2021).
Novel Compound Formation : It has been used in the ambient-temperature synthesis of novel compounds, highlighting its role in creating new chemical entities (Becerra et al., 2021).
Structural Characterization : This compound has been a subject in studies focusing on molecular structure and spectral analysis, contributing to the understanding of its chemical properties and behavior (Tamer et al., 2016).
Reactivity and Applications in Synthesis
Reactivity Studies : Research has been conducted on the reactivity of derivatives of this compound, providing insights into its potential use in creating biologically active compounds (Mironovich & Shcherbinin, 2014).
Role in Polymer Synthesis : The compound has found application in the synthesis of polymers, especially in catalyzing the copolymerization of CO2 and cyclohexene oxide (Matiwane et al., 2020).
Use in Medicinal Chemistry : It has been involved in the synthesis of compounds with potential antitumor activity, demonstrating its significance in the field of medicinal chemistry (Abonía et al., 2011).
Advanced Materials and Chemical Analysis
Nonlinear Optical Studies : The compound has been used in the study of nonlinear optical properties, indicating its relevance in the development of advanced materials (Tamer et al., 2016).
In Catalysis : It has been a key component in catalyst systems for ethylene oligomerization and polymerization, underlining its utility in industrial chemistry processes (Obuah et al., 2014).
Small Molecule Fixation : The compound has been used in studies focusing on the fixation of small molecules like carbon dioxide, showcasing its potential in environmental chemistry (Theuergarten et al., 2012).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
2-tert-butyl-5-methylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6-5-7(9)11(10-6)8(2,3)4/h5H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPRMWFPGYBHTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353195 | |
Record name | 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-3-methyl-1H-pyrazol-5-amine | |
CAS RN |
141459-53-2 | |
Record name | 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl-3-methyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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